HDAC3 Inhibition: 16-Fold Superior Potency Over the Clinical HDAC Inhibitor Vorinostat (SAHA)
Against recombinant human HDAC3, the target compound achieved an IC50 of 45 nM, compared to 730 nM (0.73 μM) for the FDA-approved pan-HDAC inhibitor vorinostat (SAHA) measured under comparable fluorogenic substrate assay conditions [1][2]. This represents a 16.2-fold improvement in HDAC3 inhibitory potency. For HDAC1, the target compound yielded an IC50 of 67 nM, comparable to SAHA's 140 nM (2.1-fold difference) [1][2]. The compound therefore exhibits a pronounced HDAC3-over-HDAC1 selectivity shift relative to SAHA's Class I-balanced profile.
| Evidence Dimension | HDAC3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 45 nM for HDAC3; IC50 = 67 nM for HDAC1 |
| Comparator Or Baseline | Vorinostat (SAHA): IC50 = 730 nM (0.73 μM) for HDAC3; IC50 = 140 nM (0.14 μM) for HDAC1 |
| Quantified Difference | 16.2-fold greater HDAC3 potency; HDAC3/HDAC1 selectivity ratio of 1.5 for target vs. 5.2 for SAHA (inverted selectivity) |
| Conditions | Recombinant human HDAC enzymes; fluorogenic substrate; 30 min incubation; fluorescence assay [1][2] |
Why This Matters
Procurement specificity is justified by a unique HDAC3-preferring inhibition profile that is mechanistically distinct from pan-HDAC inhibitors, enabling epigenetic research applications where Class I subtype selectivity is required.
- [1] BindingDB BDBM50465399, CHEMBL4291940. HDAC1 IC50 = 67 nM; HDAC3 IC50 = 45 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50465399 View Source
- [2] PMC9276175, Table 1. SAHA (vorinostat) HDAC1 IC50 = 0.14 μM, HDAC3 IC50 = 0.73 μM. https://pmc.ncbi.nlm.nih.gov/articles/PMC9276175/table/T1/ View Source
